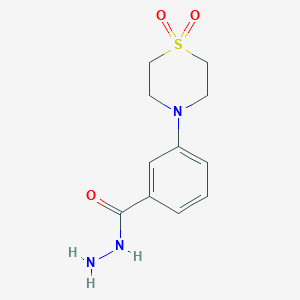

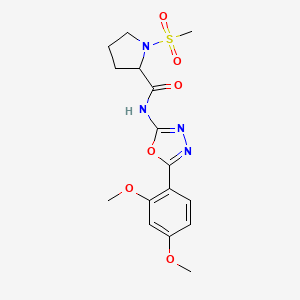

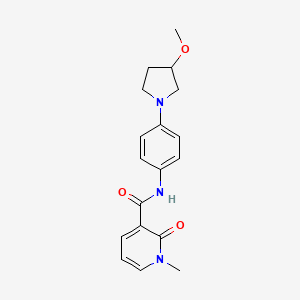

3-(1,1-二氧代-1lambda~6~,4-噻嗪烷-4-基)苯甲酰肼

描述

Synthesis Analysis

The synthesis of benzothiazine derivatives is a topic of interest in several studies. For instance, new thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates, leading to compounds with a 1,2,4-triazole ring after cyclization under reflux conditions in a basic medium . Another study discusses the parallel solution-phase synthesis of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one derivatives using 1,5-difluoro-2,4-dinitrobenzene, with the introduction of the sulfone group facilitated by urea-hydrogen peroxide and microwave assistance or inorganic base for intramolecular cyclization . Additionally, the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides from sodium saccharin is reported, highlighting the efficiency of microwave irradiation in the synthesis process .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine core, which can be further modified to yield various derivatives with different biological activities. The papers describe the design and synthesis of novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one, integrating two privileged structures into one skeleton . The molecular docking studies of benzimidazole-based thiadiazole and carbohydrazide conjugates reveal multiple hydrogen bond interactions with various amino acid residues at the GSK-3β receptor site, indicating the importance of molecular structure in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzothiazine derivatives is explored through various reactions, such as the recyclization of [1,3]thiazino[3,2-a]benzimidazolium salts to form derivatives of 3-(2,3-epithiopropyl)benzimidazol-2-one . These reactions often involve the use of epichlorohydrin and result in the formation of new cyclic structures, demonstrating the versatility of benzothiazine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are closely related to their biological activities. For example, the antioxidant activities of the synthesized thiosemicarbazide derivatives were evaluated using the DPPH assay and the FRAP assay, with some compounds showing better radical scavenging activities than standard antioxidants like gallic acid and ascorbic acid . The anti-microbial activities of the synthesized 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides were also assessed, with findings that greater lipophilicity in the N-methyl analogues correlated with higher anti-bacterial activities .

科学研究应用

磺酰胺及其用途简介

磺酰胺,包括 3-(1,1-二氧代-1lambda6,4-噻嗪烷-4-基)苯甲酰肼等衍生物,由于其主要磺酰胺部分存在于广泛的临床用药中,在药物化学中发挥着关键作用。这些药物包括利尿剂和碳酸酐酶抑制剂,以及抗癫痫药和抗精神病药。最近的研究已将其应用扩展到具有显著抗肿瘤活性的新药中,例如阿普昔布和帕唑帕尼,这凸显了在药物开发中对新型磺酰胺的持续需求。磺酰胺基团的多功能性表明其未来可整合到新的治疗剂中,靶向从青光眼到癌症及其他疾病 (Carta、Scozzafava 和 Supuran,2012)。

苯并氮杂卓类和胍部分

苯并氮杂卓类及其衍生物以其广泛的生物活性而著称,合成化学家已经开发出新的程序来获取具有胍部分的化合物,例如 2-氨基苯并咪唑和阿司咪唑。当胍基与苯并氮杂卓环键合时,可以显着改变这些杂环的生物活性。这导致了对胍基苯并氮杂卓类合成方法的广泛研究,探索了它们作为治疗剂的潜力,包括通过血管生成和细胞凋亡抑制细胞增殖的细胞毒性作用 (Rosales-Hernández 等,2022)。

阿尔茨海默病中的淀粉样蛋白成像

[18F] 1,1-二氰基-2-[6-(二甲氨基)-2-萘基]丙烯 (18F-FDDNP) 和 N-甲基 [11C] 2-(4'-甲基氨基苯基)-6-羟基苯并噻唑 (11C-PIB) 等淀粉样蛋白成像配体的进步,彻底改变了阿尔茨海默病的早期检测。这些放射性配体能够在体内测量大脑中的淀粉样蛋白,从而深入了解淀粉样蛋白沉积的病理生理机制和进展。这种突破性技术有可能对新抗淀粉样蛋白疗法的评估产生重大影响 (Nordberg,2007)。

苯并噻嗪的合成策略

苯并噻嗪由苯环连接到噻嗪环组成,在药物发现中作为治疗各种疾病(包括癌症、糖尿病和高血压)的潜在候选药物而得到应用。对苯并噻嗪衍生物合成策略的综述突出了它们在药物化学领域的重要性,强调了基于这种杂环化合物开发新治疗剂的持续研究工作 (Mir、Dar 和 Dar,2020)。

属性

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-18(16,17)7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPTRUYPLTQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)

![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)